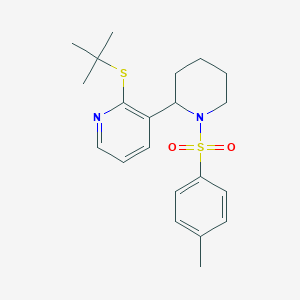
N,N-diethylethanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethylethanamine; dihydrochloride is a chemical compound known for its versatile applications in various fields. It is a derivative of ethanamine, where two ethyl groups are attached to the nitrogen atom. This compound is commonly used in organic synthesis and as a reagent in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Diethylethanamine; dihydrochloride can be synthesized through the alkylation of ethanamine with ethyl halides under basic conditions. The reaction typically involves the use of sodium or potassium hydroxide as a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In industrial settings, the production of N,N-diethylethanamine; dihydrochloride involves the continuous flow process where ethanamine is reacted with ethyl chloride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity.
Types of Reactions:
Oxidation: N,N-Diethylethanamine; dihydrochloride can undergo oxidation reactions to form corresponding N-oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides and other electrophiles are commonly used in substitution reactions.
Major Products Formed:
Oxidation: N,N-Diethylethanamine N-oxide.
Reduction: Ethanamine.
Substitution: Various substituted ethanamines depending on the electrophile used.
Scientific Research Applications
N,N-Diethylethanamine; dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds.
Biology: Employed in the synthesis of biologically active molecules and as a precursor in the preparation of pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-diethylethanamine; dihydrochloride involves its ability to act as a nucleophile in chemical reactions. The nitrogen atom in the compound can donate a pair of electrons to electrophiles, facilitating various chemical transformations. In biological systems, it can interact with enzymes and receptors, influencing biochemical pathways.
Comparison with Similar Compounds
N,N-Dimethylethanamine: Similar structure but with methyl groups instead of ethyl groups.
N-Ethylethanamine: Contains only one ethyl group attached to the nitrogen atom.
Triethylamine: Contains three ethyl groups attached to the nitrogen atom.
Uniqueness: N,N-Diethylethanamine; dihydrochloride is unique due to its specific ethyl group substitution pattern, which imparts distinct chemical and physical properties. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various applications.
Properties
Molecular Formula |
C6H17Cl2N |
|---|---|
Molecular Weight |
174.11 g/mol |
IUPAC Name |
N,N-diethylethanamine;dihydrochloride |
InChI |
InChI=1S/C6H15N.2ClH/c1-4-7(5-2)6-3;;/h4-6H2,1-3H3;2*1H |
InChI Key |
ONRJOUQWHXGLIG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine](/img/structure/B11821443.png)




![4,6-Diamino-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B11821522.png)

![N-[4-(aminomethyl)-1-bicyclo[2.2.2]octanyl]-N-tert-butylcarbamate](/img/structure/B11821530.png)

